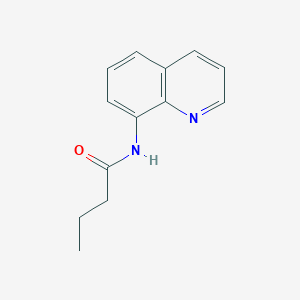
N-(8-Quinolinyl)butanamide
Descripción general
Descripción
N-(8-Quinolinyl)butanamide, also known as GW501516, is a synthetic compound that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the scientific community for its potential applications in research related to exercise physiology and endurance performance.
Aplicaciones Científicas De Investigación
N-(8-Quinolinyl)butanamide derivatives have been studied for potential biological activities, including antimicrobial and anticancer properties. Various chemical transformations, such as N-furoylation and N-allylation, are used to synthesize these derivatives with the aim of developing biologically active substances (Méndez, Kouznetsov, Poveda, Yolacan, Öcal, & Aydogan, 2001).
Quinoline compounds, including this compound analogs, have shown effectiveness in cancer drug discovery. They have been utilized to synthesize molecules with medical benefits, particularly in anti-malarial, anti-microbial, and anticancer activities (Solomon & Lee, 2011).
N-(Substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides have been synthesized and evaluated as tyrosinase and melanin inhibitors. These compounds have shown potential in developing depigmentation drugs with minimal side effects (Raza, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Hassan, Abbas, Hong, Shah, Shahid, & Seo, 2019).
8-OH quinoline derivatives, related to this compound, have been explored for targeting amyloid β in Alzheimer's disease. These compounds have shown potential in lowering cerebrospinal fluid Aβ and improving cognition in early Alzheimer's disease (Villemagne, Rowe, Barnham, Cherny, Woodward, Bozinosvski, Salvado, Bourgeat, Perez, Fowler, Rembach, Maruff, Ritchie, Tanzi, & Masters, 2017).
8-Hydroxyquinolines, structurally similar to this compound, have exhibited antibacterial and anticancer activities. These compounds, particularly when conjugated with glucose (glucoconjugates), are being investigated for their potential use in targeted cancer therapy (Oliveri, Giuffrida, Vecchio, Aiello, & Viale, 2012).
Propiedades
IUPAC Name |
N-quinolin-8-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-5-12(16)15-11-8-3-6-10-7-4-9-14-13(10)11/h3-4,6-9H,2,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNNWQPSVSXNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




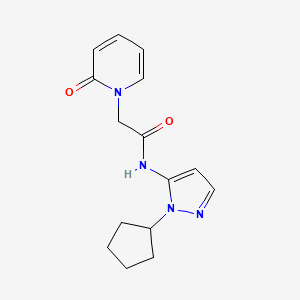
![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)
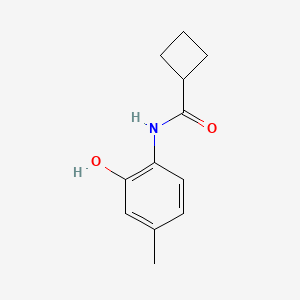
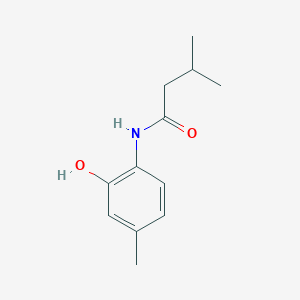
![N-[(2,4-dichlorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7646843.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)

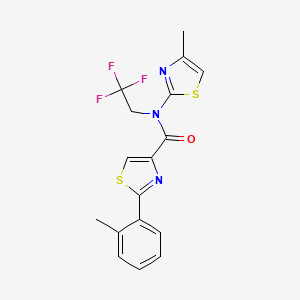
![5-[2-(6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7646884.png)
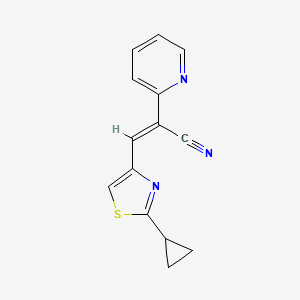
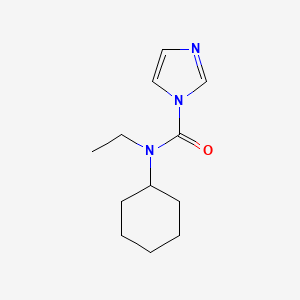
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)
![(5-fluoro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7646915.png)